1-Benzylpyrrolidin-3-amine hydrochloride
CAS No.:
VCID: VC4053685
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Benzylpyrrolidin-3-amine hydrochloride is a chemical compound characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and an amine functional group at the 3-position. Its molecular formula is CHClN, and it has a molecular weight of approximately 216.72 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it advantageous for various applications in research and pharmaceuticals. SynthesisThe synthesis of 1-benzylpyrrolidin-3-amine hydrochloride typically involves several steps. A common approach includes the reaction of (3R)-(+)-benzylaminopyrrolidine with di-tert-butyl dicarbonate under controlled conditions to achieve high yields. Another method involves the resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives as resolving agents. Biological Activity and Research Findings1-Benzylpyrrolidin-3-amine hydrochloride exhibits various biological activities that make it of interest in pharmacological research. Studies suggest that it may act as a central nervous system stimulant, potentially affecting neurotransmitter systems such as dopamine and norepinephrine. Its structural similarity to other psychoactive compounds indicates possible applications in treating mood disorders or cognitive enhancement. In vitro studies have shown that compounds with similar structures can exhibit neuroprotective effects and modulate synaptic transmission, warranting further investigation into their therapeutic potential. Interaction StudiesInteraction studies involving 1-benzylpyrrolidin-3-amine hydrochloride focus on its binding affinity to various receptors, particularly those associated with neurotransmission. Preliminary data suggest that it may interact with dopamine and serotonin receptors, influencing mood and cognitive functions. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic use. Similar CompoundsSeveral compounds share structural similarities with 1-benzylpyrrolidin-3-amine hydrochloride, each exhibiting unique properties. These include:
These compounds are often studied for their pharmacological effects, particularly in relation to their interactions with neurotransmitter systems. Applications1-Benzylpyrrolidin-3-amine hydrochloride has several applications in scientific research, particularly in the study of central nervous system functions and drug development. Its unique properties make it a valuable tool for researchers investigating neuropharmacology and medicinal chemistry. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1-Benzylpyrrolidin-3-amine hydrochloride | ||||||||||||||||||
Molecular Formula | C11H17ClN2 | ||||||||||||||||||
Molecular Weight | 212.72 g/mol | ||||||||||||||||||
IUPAC Name | 1-benzylpyrrolidin-3-amine;hydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H | ||||||||||||||||||
Standard InChIKey | SLNQYIALAWPRRP-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1CN(CC1N)CC2=CC=CC=C2.Cl | ||||||||||||||||||
Canonical SMILES | C1CN(CC1N)CC2=CC=CC=C2.Cl | ||||||||||||||||||
PubChem Compound | 23063103 | ||||||||||||||||||
Last Modified | Jul 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume